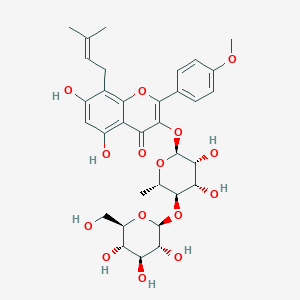

宝护苷 VII

描述

宝藿苷 VII: 是一种从淫羊藿草中分离得到的黄酮类化合物。 它以其多种生物活性而闻名,包括抗骨质疏松作用 。 该化合物的分子式为C33H40O15,分子量为676.66 g/mol .

科学研究应用

宝藿苷 VII已广泛研究其在各个领域的应用:

化学: 它作为一种模型化合物,用于研究黄酮类化合物的化学和开发新的合成方法。

生物学: 宝藿苷 VII表现出显著的生物活性,包括抗炎、抗氧化和抗癌特性.

医学: 它在治疗骨质疏松症、心血管疾病和某些类型的癌症方面显示出潜力.

工业: 由于其健康益处,该化合物被用于开发膳食补充剂和药物。

作用机制

宝藿苷 VII通过各种分子靶点和途径发挥其作用:

抗骨质疏松: 它通过调节成骨细胞和破骨细胞的活性来促进骨形成并抑制骨吸收.

抗炎: 该化合物抑制促炎细胞因子和介质的产生。

抗氧化: 它清除自由基并增强抗氧化酶的活性。

准备方法

合成路线和反应条件

宝藿苷 VII可以通过几种化学途径合成,通常涉及黄酮苷配基的糖基化。一种常见的方法包括在酸性或碱性条件下使用糖基供体和受体来形成糖苷键。该反应通常需要路易斯酸或酶等催化剂来促进糖基化过程。

工业生产方法

宝藿苷 VII的工业生产通常涉及从天然来源提取,特别是从淫羊藿草中提取。提取过程包括溶剂提取、过滤和使用色谱技术的纯化步骤。 先进的方法,如加压液体提取和超高效液相色谱已被用来提高宝藿苷 VII的产量和纯度 .

化学反应分析

反应类型

宝藿苷 VII会发生各种化学反应,包括:

氧化: 宝藿苷 VII可以被氧化形成不同的氧化产物,它们可能具有不同的生物活性。

还原: 还原反应可以改变黄酮类化合物的结构,可能改变其生物学特性。

取代: 取代反应,特别是对羟基的取代,会导致形成具有不同活性的衍生物。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

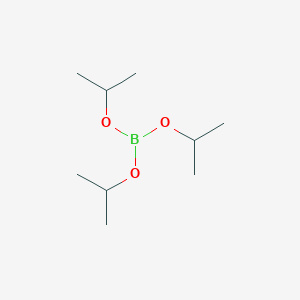

还原: 通常使用硼氢化钠等还原剂。

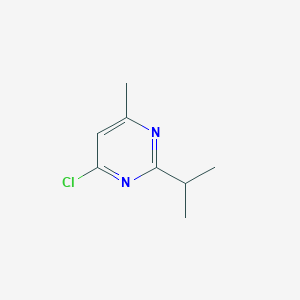

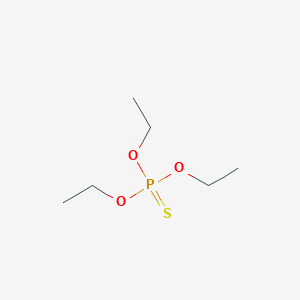

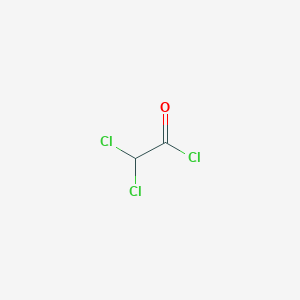

取代: 在碱性或酸性条件下使用酰氯和卤代烷等试剂。

主要产物

这些反应形成的主要产物包括宝藿苷 VII的各种氧化、还原和取代衍生物,每种衍生物都可能具有独特的生物活性。

相似化合物的比较

宝藿苷 VII由于其特定的糖基化模式和生物活性而在黄酮类化合物中是独特的。类似的化合物包括:

淫羊藿苷: 另一种来自淫羊藿草的黄酮类化合物,具有类似的抗骨质疏松作用,但糖基化不同。

槲皮素: 一种广泛研究的黄酮类化合物,具有抗氧化和抗炎特性。

山奈酚: 以其抗癌和心血管保护作用而闻名。

宝藿苷 VII以其强大的抗骨质疏松活性及其独特的分子结构而脱颖而出,使其成为进一步研究和开发的宝贵化合物。

属性

IUPAC Name |

3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-23(38)31(29(46-30(17)21)15-6-8-16(43-4)9-7-15)48-32-27(42)25(40)28(14(3)44-32)47-33-26(41)24(39)22(37)20(12-34)45-33/h5-9,11,14,20,22,24-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22+,24-,25-,26+,27+,28-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWUZNQATFVWGL-ITFJRHMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152562 | |

| Record name | Baohuoside VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119730-89-1 | |

| Record name | Baohuoside VII | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119730891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baohuoside VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Baohuoside VII and where was it first discovered?

A1: Baohuoside VII is a flavonoid glycoside first isolated from the herb Epimedium davidii Franch. Its structure is characterized as 3, 5, 7-trihydroxy-4'-methoxyl-8-prenylflavone-3-O-α-L-rhamnopyranosyl (4←1)-α-L-rhamnopyranosyl-7-O-β-D-glucopyranoside. []

Q2: Are there established analytical methods for quantifying Baohuoside VII in plant material?

A2: While there are currently no publications specifically focusing on Baohuoside VII quantification, a capillary zone electrophoresis (CZE) method has been developed for simultaneously determining 15 flavonoids, including Baohuoside VII, in different Epimedium species. [] This method utilizes daidzein as an internal standard and has been validated for accuracy, simplicity, and repeatability. []

Q3: Why is the stability of the internal standard important for quantifying Baohuoside VII and other flavonoids in Epimedium using the CZE method?

A3: The study highlighted the importance of internal standard stability by demonstrating that rutin was unsuitable due to its instability in the sample solution. [] An unstable internal standard would lead to inaccurate quantification of the target compounds, including Baohuoside VII. Daidzein was selected as a suitable alternative due to its stability in both standard and sample solutions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)

![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)